Superior Selectivity for MRGPRX4 Over Kir6.2/SUR1 Potassium Channel Compared to Nateglinide
The compound (MS47134) demonstrates a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel . This is a key differentiator from the commonly used MRGPRX4 agonist nateglinide, which exhibits potent inhibition of the Kir6.2/SUR1 channel [1]. This significant off-target effect of nateglinide at therapeutically relevant concentrations can confound results in assays involving pancreatic beta-cells or cardiovascular tissues where this channel is expressed [1].
| Evidence Dimension | Selectivity over Kir6.2/SUR1 channel |
|---|---|
| Target Compound Data | 47-fold selectivity |
| Comparator Or Baseline | Nateglinide (exhibits potent Kir6.2/SUR1 inhibition) |
| Quantified Difference | 47-fold improved selectivity |
| Conditions | FLIPR Ca2+ assay; electrophysiology |
Why This Matters
This superior selectivity ensures that observed biological effects are specifically attributable to MRGPRX4 activation, reducing experimental noise and simplifying data interpretation in relevant cellular and tissue models.
- [1] Cao, C., Kang, H.J., Singh, I. et al. Structure, function and pharmacology of human itch GPCRs. Nature 600, 170–175 (2021). Extended Data Fig. 8. View Source
